3-Iodo-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13464177
Molecular Formula: C13H16INO2
Molecular Weight: 345.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16INO2 |
|---|---|
| Molecular Weight | 345.18 g/mol |
| IUPAC Name | benzyl 3-iodopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16INO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
| Standard InChI Key | AEWKGKKUTPDGLB-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound consists of:
-
Piperidine ring: A six-membered saturated ring with one nitrogen atom.
-
Iodine substituent: At the 3-position, enhancing electrophilicity and reactivity.
-
Benzyl ester: A carboxylic acid esterified with a benzyl group, improving solubility and stability .
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₆INO₂ | |
| Molecular weight | 345.18 g/mol | |
| CAS Number | 1353944-49-6 | |
| Density | ~1.6 g/cm³ (estimated) | |
| Boiling point | 405.9°C (estimated) |
Stereochemistry
The compound exists in (R) and (S) enantiomeric forms, differing in spatial arrangement. Stereochemistry significantly influences biological interactions and pharmacological activity.
Synthesis Methods
Key Synthetic Steps
Synthesis typically involves:
-
Esterification: Reaction of piperidine-1-carboxylic acid with benzyl alcohol under acidic or coupling conditions .
-
Iodination: Introduction of iodine via electrophilic substitution or nucleophilic displacement .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | SOCl₂, benzyl alcohol, DCM | ~80% | |
| Iodination | I₂, HIO₃, or NIS | 60–70% |
Reaction Optimization
-
Solvent: Dichloromethane (DCM) or toluene for esterification .
-
Catalysts: Quaternary ammonium salts or Lewis acids (e.g., BF₃) for improved selectivity .
Reactivity and Functionalization
Key Reactions
The compound undergoes reactions at both the iodine and ester moieties:
Mechanistic Insights
-
Ester hydrolysis: Acid/base-catalyzed cleavage of the ester group, yielding the carboxylic acid .
-
Iodine replacement: SN2 reactions with nucleophiles (e.g., amines) proceed via backside attack .
Pharmacological and Biological Applications
Biological Activity
The compound serves as a precursor to bioactive molecules:
-
Anticancer agents: Iodinated piperidines inhibit kinases or disrupt microtubule dynamics .
-
Serotonin reuptake inhibitors (SRIs): Benzyl esters enhance binding to SERT (serotonin transporter) .
| Application | Mechanism | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | Moderate activity | |
| SERT targeting | Competitive inhibition | Kᵢ < 10 nM (analogues) |
Structure-Activity Relationships (SAR)
-
Iodine vs. bromine: Iodine enhances lipophilicity and binding affinity .
-
Ester vs. methyl groups: Benzyl esters improve metabolic stability compared to methyl esters .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume